1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-3-22-13-7-12(16-8-17-13)19-14(20)18-10-6-9(15)4-5-11(10)21-2/h4-8H,3H2,1-2H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGCZTUMIPGBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Methoxylation of Phenol Derivatives
The 5-chloro-2-methoxyphenyl group is synthesized through sequential electrophilic aromatic substitution. A representative pathway involves:
-
Methoxylation : Direct O-methylation of 2-nitrophenol using methyl iodide in the presence of a base (e.g., K₂CO₃).
-
Chlorination : Treatment with Cl₂ or SO₂Cl₂ under controlled conditions to introduce the chloro group at the 5-position.
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Methoxylation | CH₃I, K₂CO₃, DMF | 80°C | 85–90% |
| Chlorination | SO₂Cl₂, FeCl₃ | 0–5°C | 75–80% |
Synthesis of the 6-Ethoxypyrimidin-4-yl Component
Pyrimidine Ring Formation
Pyrimidine cores are commonly constructed via the Biginelli reaction or cyclocondensation of β-diketones with urea. For 6-ethoxypyrimidine:
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Cyclocondensation : React ethyl acetoacetate with guanidine carbonate in ethanol under reflux to form 4,6-dihydroxypyrimidine.
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Ethoxy Substitution : Replace the 6-hydroxyl group with ethoxy using ethyl bromide and a base (e.g., NaH).
Optimization Note : Palladium catalysis improves substitution efficiency, reducing side products.
Reaction Conditions :
| Step | Reagents | Catalyst | Yield |
|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, guanidine | None | 70% |
| Ethoxylation | EtBr, NaH, DMF | Pd(OAc)₂ | 88% |
Urea Bridge Formation
Coupling Strategies
The urea linkage is formed via two primary methods:
Phosgene-Based Coupling
Reacting 5-chloro-2-methoxyaniline with phosgene generates an isocyanate intermediate, which subsequently reacts with 4-amino-6-ethoxypyrimidine.
Procedure :
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Generate isocyanate: 5-Chloro-2-methoxyaniline + phosgene (1.2 equiv) in anhydrous THF at -10°C.
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Coupling: Add 4-amino-6-ethoxypyrimidine and stir at room temperature for 12 hours.
Carbonyldiimidazole (CDI)-Mediated Coupling
A safer alternative employs CDI to activate the amine for urea formation:
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Activate 5-chloro-2-methoxyaniline with CDI (1.5 equiv) in DCM.
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Add 4-amino-6-ethoxypyrimidine and triethylamine (TEA).
Yield : 75–80%.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Challenges and Optimization
Competing Side Reactions
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF (polar aprotic) | +15% vs. THF |
| Catalyst | Pd(OAc)₂ (0.5 mol%) | +20% vs. no catalyst |
Scalability and Industrial Relevance
Batch vs. Continuous Flow
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 5-Chloro-2-methoxyaniline | 120 |
| 4-Amino-6-ethoxypyrimidine | 200 |
| CDI | 350 |
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or pyrimidine moiety.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea can be compared with other similar compounds, such as:
1-(5-chloro-2-methoxyphenyl)-3-(6-methoxypyrimidin-4-yl)urea: This compound has a methoxy group instead of an ethoxy group on the pyrimidine ring, which may affect its chemical and biological properties.
1-(5-chloro-2-methoxyphenyl)-3-(6-aminopyrimidin-4-yl)urea: The presence of an amino group instead of an ethoxy group can lead to different reactivity and biological activities.
1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-2-yl)urea: The position of the ethoxy group on the pyrimidine ring can influence the compound’s properties and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various scientific and industrial applications.
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea is a synthetic organic compound that has attracted considerable attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorinated phenyl ring , a methoxy group , and a pyrimidinyl urea moiety . Its unique structure contributes to its diverse biological activities, making it a valuable subject for research in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit various enzymes or receptors, affecting cellular signaling pathways and leading to biological effects such as:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : It exhibits activity against certain bacterial strains, potentially through the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Anticancer Studies
Several studies have investigated the anticancer properties of this compound. For instance, it has been evaluated in vitro against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes key findings from selected studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 15 | Induces apoptosis via caspase activation |
| Study B | MCF-7 (breast cancer) | 10 | Inhibits proliferation by blocking cell cycle |
| Study C | A549 (lung cancer) | 12 | Disrupts mitochondrial function leading to cell death |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been documented. In a comparative study against common pathogens, the compound exhibited notable inhibitory effects:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These results indicate that the compound can serve as a potential lead for developing new antimicrobial agents.
Case Studies
- Case Study on Cancer Treatment : A recent clinical trial explored the use of this compound in combination with existing chemotherapeutics for treating advanced-stage cancers. Results indicated improved patient outcomes compared to monotherapy, suggesting synergistic effects.
- Case Study on Antimicrobial Efficacy : In another study, the compound was tested in formulations aimed at treating skin infections caused by resistant bacterial strains. The formulation demonstrated significant efficacy in reducing infection rates in clinical settings.
Q & A
Basic: What are the recommended synthetic pathways for 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Coupling Reactions : React 5-chloro-2-methoxyaniline with 6-ethoxypyrimidin-4-yl isocyanate in anhydrous dichloromethane under nitrogen atmosphere. Use triethylamine as a catalyst to facilitate urea bond formation .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Optimal yields (~65–75%) are achieved at 0–5°C to minimize side reactions .
Key Parameters : Solvent polarity (DMF enhances nucleophilicity), stoichiometric ratios (1:1.2 for amine:isocyanate), and reaction time (12–24 hrs) are critical .
Basic: Which analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the urea linkage (δ 8.2–8.5 ppm for NH protons) and substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass (C₁₅H₁₆ClN₅O₃, [M+H]⁺ calcd. 378.0962) validates molecular integrity .
- HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) monitors purity (>95%) and detects degradation products .
Basic: How is the compound screened for initial biological activity in anticancer research?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <1 μM indicate high potency .
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, PC-3). Dose-response curves (0.1–100 μM) identify EC₅₀ values .
- Apoptosis Markers : Western blotting for caspase-3/7 activation and Annexin V staining .
Advanced: How do structural modifications (e.g., ethoxy vs. methoxy groups) impact bioactivity in SAR studies?
Methodological Answer:
| Substituent | Biological Activity | Key Finding |
|---|---|---|
| 6-Ethoxy (target) | IC₅₀ = 0.8 μM (EGFR) | Enhanced lipophilicity improves membrane permeability |
| 6-Methoxy (analog) | IC₅₀ = 2.5 μM (EGFR) | Reduced potency due to lower electron-withdrawing effects |
| 5-Chloro | EC₅₀ = 1.2 μM (MCF-7) | Halogen improves target binding via hydrophobic interactions |
Systematic substitution at the pyrimidine ring (e.g., ethoxy → methoxy) and phenyl group (chloro → fluoro) is evaluated using molecular docking (AutoDock Vina) and free-energy calculations (MM-PBSA) .
Advanced: How should researchers address contradictory data in enzyme inhibition vs. cellular efficacy assays?
Methodological Answer:
- Orthogonal Assays : Validate kinase inhibition (e.g., EGFR) with cellular phospho-ELISA to confirm target engagement .
- Off-Target Effects : Use CRISPR/Cas9 KO models to rule out non-specific interactions. For example, if cellular EC₅₀ (10 μM) >> enzymatic IC₅₀ (0.8 μM), investigate efflux pumps (e.g., ABCB1 inhibition) .
- Metabolic Stability : Assess liver microsome half-life (e.g., rat/human S9 fractions) to explain discrepancies between in vitro and in vivo efficacy .
Advanced: What experimental models differentiate in vivo vs. in vitro pharmacological profiles?
Methodological Answer:
- In Vitro : 3D spheroid cultures (Matrigel-embedded) mimic tumor microenvironments. Compare 2D vs. 3D EC₅₀ values (e.g., 1.2 μM vs. 5.0 μM in HCT-116) .
- In Vivo : Xenograft models (e.g., nude mice with MDA-MB-231 tumors) at 10–50 mg/kg (oral, QD). Monitor tumor volume and plasma exposure (LC-MS/MS) .
- PK/PD Modeling : Use WinNonlin to correlate AUC₀–24h with tumor growth inhibition .
Advanced: How can combination therapies with this compound be rationally designed?
Methodological Answer:
- Synergy Screening : Use Chou-Talalay method (Combenefit software) to test with standard chemotherapeutics (e.g., paclitaxel). A CI (combination index) <0.9 indicates synergy .
- Mechanistic Pairing : Combine with PARP inhibitors if BRCA1/2 mutations are present (e.g., olaparib) to exploit synthetic lethality .
- Dose Scheduling : Administer compound 2 hrs before paclitaxel to maximize DNA damage response .
Advanced: What mechanisms underlie acquired resistance to this compound in cancer cells?
Methodological Answer:
- Genomic Sequencing : Identify mutations in target kinases (e.g., EGFR T790M) via NGS panels .
- ABC Transporter Upregulation : Quantify ABCB1 mRNA (qRT-PCR) in resistant clones. Reversibility with verapamil confirms pump-mediated resistance .
- Persister Cells : Use label-retention assays (CFSE staining) to isolate dormant populations and test JAK/STAT inhibitors .
Advanced: What analytical challenges arise in quantifying degradation products during stability studies?
Methodological Answer:
- Forced Degradation : Expose to 0.1 M HCl (40°C, 24 hrs) and 0.1 M NaOH to simulate hydrolytic pathways. UHPLC-QTOF identifies major degradants (e.g., cleaved urea bond) .
- Stability-Indicating Methods : Develop gradient HPLC (pH 2.5 phosphate buffer/acetonitrile) to resolve degradants from the parent compound .
- Mass Spectrometry Imaging : MALDI-TOF maps spatial distribution in lyophilized formulations to assess aggregation .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetics?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to human serum albumin (PDB 1AO6) to predict plasma half-life. LogP <3.5 reduces albumin affinity .
- QSAR Models : Use Schrödinger’s QikProp to optimize ADME properties (e.g., CNS permeability < -3 log units avoids neurotoxicity) .
- CYP Inhibition Screening : Dock compound into CYP3A4 (Glide SP) to prioritize analogs with lower metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
